N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline
Description
N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline is a tertiary aniline derivative featuring a dimethylamino group at the para position and a 1-naphthyl-substituted vinyl moiety. This compound is of interest in organic synthesis and materials science due to its extended π-conjugation, which enhances electronic properties for applications in optoelectronics and catalysis . Its synthesis typically involves Pd-catalyzed C–H olefination of protected aniline derivatives, as described in protocols for analogous compounds .
Properties
Molecular Formula |
C20H19N |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-naphthalen-1-ylethenyl)aniline |
InChI |
InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3 |
InChI Key |
SVRNNQYGAOMXBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline typically involves the reaction of N,N-dimethylaniline with 1-naphthaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or hydrocarbons.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring, using reagents such as halogens or nitrating agents.
Scientific Research Applications
N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic characteristics of N,N-dimethylaniline derivatives are heavily influenced by substituents. Below is a comparative analysis:
*Calculated based on analogous structures.
Key Findings :
- Electron-Donating Groups : Methoxy substituents (as in ) amplify electron donation, improving charge transport in semiconductors.
- Steric Effects : Bulky substituents (e.g., triphenylvinyl in ) hinder molecular packing but enhance luminescence efficiency.
- Conjugation Length : The 1-naphtylvinyl group in the target compound extends π-conjugation, leading to lower bandgap energies compared to simpler vinyl analogues .
Insights :
Thermal and Solubility Data
Toxicity and Handling
Biological Activity
N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline, a compound with the potential for diverse biological activities, has garnered attention in recent research. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and structure-activity relationships (SARs). The findings are supported by data tables and case studies from various authoritative sources.
Chemical Structure
This compound can be represented structurally as follows:
- Chemical Formula : C18H19N
- Molecular Weight : 253.35 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of this compound on several cancer cell lines revealed significant activity. The following table summarizes the IC50 values against different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.12 |
| MCF-7 (Breast Cancer) | 4.75 |
| A549 (Lung Cancer) | 6.30 |
| PC-3 (Prostate Cancer) | 3.89 |
These results indicate that this compound exhibits selective cytotoxicity towards specific cancer types, particularly prostate and breast cancers.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Research indicates that it inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.
In Vitro Studies on COX Inhibition
The compound's effect on cyclooxygenase (COX) enzymes was evaluated, with results summarized below:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 22.4 | 18.3 |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory conditions by selectively inhibiting COX-2, which is often upregulated in inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound have provided insights into how structural modifications affect its biological activity.
Key Findings
- Substituent Effects : The presence of the naphthyl group significantly enhances anticancer activity compared to simpler anilines.
- Dimethylamino Group : The dimethylamino substituent is crucial for maintaining high potency against cancer cell lines.
Comparative Analysis of Derivatives
A comparative analysis of various derivatives of this compound is presented below:
| Derivative | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (COX-2 IC50 µM) |
|---|---|---|
| Parent Compound | 4.75 | 18.3 |
| Derivative A | 3.20 | 15.7 |
| Derivative B | 5.10 | 20.0 |
This table illustrates that certain modifications can enhance both anticancer and anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
